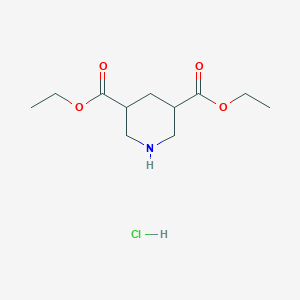

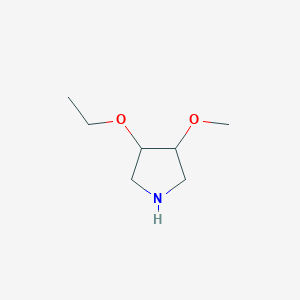

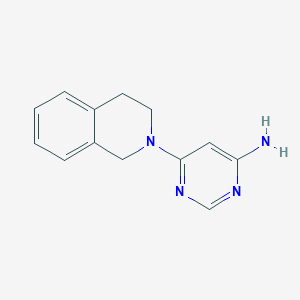

![molecular formula C13H10N2O2 B1470018 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1517987-22-2](/img/structure/B1470018.png)

1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the cyanophenyl group, and the formation of the carboxylic acid group. One possible method for the synthesis of pyrrole derivatives is through the condensation of α-amino acids . The cyanophenyl group could potentially be introduced through a cyanation reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The carboxylic acid group can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications

Synthesis and Characterization

Structural and Spectral Investigations : Research focusing on pyrrole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, showcases the importance of combined experimental and theoretical studies for understanding the molecular structure and properties of these compounds. Advanced techniques like NMR, FT-IR spectroscopy, and X-ray diffraction are crucial for characterizing these molecules, indicating that similar methodologies could be applied to the study of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid for its potential applications in medicinal chemistry and material science (S. Viveka et al., 2016).

Bromination of Pyrroles : The study on the bromination of pyrroles highlights the versatility of pyrrole derivatives in chemical synthesis. This research demonstrates how modifications to the pyrrole core can lead to the development of novel compounds with potential biological or material applications. Such insights could guide the functionalization of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid to enhance its utility (Diana Wischang & J. Hartung, 2011).

Potential Applications in Medicinal Chemistry

Antitumor Evaluation : The synthesis and evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution provide insights into the antitumor properties of pyrrole derivatives. This research suggests that structurally related compounds, including 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid, could be explored for their cytotoxicity against cancer cell lines, pointing towards potential medicinal applications (F. Liu et al., 2006).

Antimicrobial Agents : The synthesis of novel pyrrole derivatives and their evaluation for antimicrobial activities reveal the therapeutic potential of pyrrole-based compounds. Such studies provide a foundation for investigating 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid and its derivatives as potential antimicrobial agents, highlighting the broader implications for drug discovery and development (M. Hublikar et al., 2019).

properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWLIOQCZXSAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

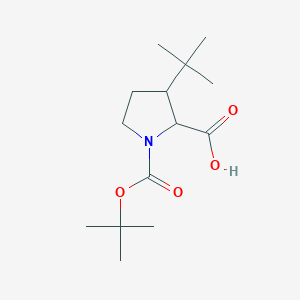

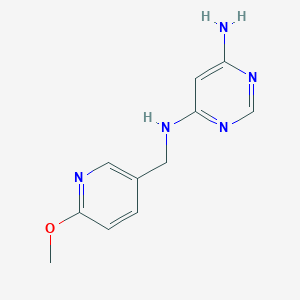

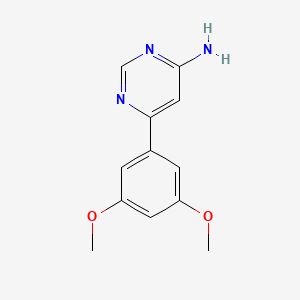

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)